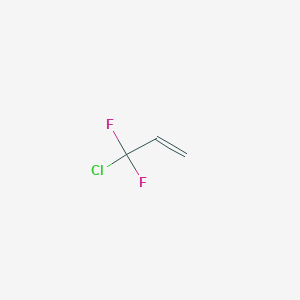

3-Chloro-3,3-difluoroprop-1-ene

CAS No.: 421-03-4

Cat. No.: VC5162428

Molecular Formula: C3H3ClF2

Molecular Weight: 112.5

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 421-03-4 |

|---|---|

| Molecular Formula | C3H3ClF2 |

| Molecular Weight | 112.5 |

| IUPAC Name | 3-chloro-3,3-difluoroprop-1-ene |

| Standard InChI | InChI=1S/C3H3ClF2/c1-2-3(4,5)6/h2H,1H2 |

| Standard InChI Key | AQBMNBSTXOCKKZ-UHFFFAOYSA-N |

| SMILES | C=CC(F)(F)Cl |

Introduction

Chemical Identity and Structural Characteristics

Molecular Composition and Isomerism

3-Chloro-3,3-difluoroprop-1-ene is characterized by the molecular formula C₃H₃ClF₂, with a planar structure featuring a double bond between the first and second carbon atoms. The chlorine atom occupies the third carbon, while two fluorine atoms are bonded to the same position, creating a geminal difluoro configuration. This arrangement confers significant polarity and reactivity, particularly in electrophilic addition reactions .

The compound exists as a mixture of (E)- and (Z)-isomers due to restricted rotation around the double bond. The (E)-isomer, with substituents on opposite sides, is generally more thermodynamically stable than the (Z)-form .

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₃H₃ClF₂ | PubChem |

| Molecular Weight | 112.50 g/mol | ECHA |

| Boiling Point | ~17–21 °C | SynQuest |

| Vapor Pressure | High (liquefied gas) | SynQuest |

| Flammability | Class 2.1 (DOT) | SynQuest |

Synthesis and Industrial Production

Halogenation and Dehydrohalogenation

The primary synthesis route involves the fluorination of 1,1,1,3,3-pentachloropropane using hydrogen fluoride (HF) as a fluorinating agent. This reaction proceeds via a nucleophilic substitution mechanism, where chlorine atoms are sequentially replaced by fluorine. Subsequent dehydrochlorination eliminates HCl, forming the double bond .

Alternative methods include the use of metal catalysts (e.g., Zn) to facilitate dehalogenation, though these are less common due to byproduct formation .

Physicochemical Properties

Reactivity and Stability

The compound’s reactivity is dominated by its electron-deficient double bond and labile chlorine atom. Key reactions include:

-

Nucleophilic Substitution: The chlorine atom is susceptible to displacement by nucleophiles like hydroxide or amines, forming derivatives such as 3,3-difluoropropenols.

-

Electrophilic Addition: Halogens (e.g., Br₂) add across the double bond, yielding dihalogenated products.

-

Polymerization: Under radical initiation, the compound undergoes chain-growth polymerization, forming polyfluorinated polymers .

Thermal stability is moderate, with decomposition above 150°C releasing hydrogen chloride (HCl) and hydrogen fluoride (HF) .

Applications in Materials Science and Industry

Organosilicon Compound Synthesis

3-Chloro-3,3-difluoroprop-1-ene is a precursor to fluorinated silanes, which are integral to water-repellent coatings and semiconductor lithography. For example, reaction with chlorosilanes yields trifluoropropyl-substituted siloxanes, enhancing the thermal stability of silicone polymers .

Thin-Film Deposition

In semiconductor manufacturing, the compound is used in chemical vapor deposition (CVD) to create silicon nitride (Si₃N₄) and silicon oxide (SiO₂) layers. Its high vapor pressure and clean decomposition profile minimize carbon contamination in thin films .

Comparison with Related Halogenated Propenes

| Compound | Molecular Formula | Boiling Point (°C) | Primary Use |

|---|---|---|---|

| 3-Chloro-3,3-difluoroprop-1-ene | C₃H₃ClF₂ | 17–21 | Organosilicon synthesis |

| 1-Chloro-3,3,3-trifluoroprop-1-ene | C₃H₂ClF₃ | 21 | Refrigerant (HCFC-1233zd) |

| 1-Nitro-3,3-difluoro-1-propene | C₃H₃F₂NO₂ | 45 | Energetic materials |

The substitution pattern profoundly influences applications. For instance, the nitro derivative’s explosive nature limits its utility compared to the chloro-difluoro variant .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume